Dihydrocapsiate

TRPV1 agonism Pungency Sensory irritation

Dihydrocapsiate (DCT; CAS 205687-03-2) is a capsinoid compound structurally related to capsaicin, naturally occurring in the non-pungent chili pepper cultivar CH-19 Sweet. As an orally active agonist of the transient receptor potential vanilloid 1 (TRPV1) channel, dihydrocapsiate shares the thermogenic and metabolic bio-potency of capsaicin but is distinguished by its lack of pungency and sensory irritation, a property conferred by its ester linkage between the vanillyl and acyl moieties.

Molecular Formula C18H28O4
Molecular Weight 308.4 g/mol
CAS No. 205687-03-2
Cat. No. B147844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydrocapsiate
CAS205687-03-2
Synonymscapsiate
dihydrocapsiate
nonanoic acid, 8-methyl-, (4-hydroxy-3-methoxyphenyl)methyl este
Molecular FormulaC18H28O4
Molecular Weight308.4 g/mol
Structural Identifiers
SMILESCC(C)CCCCCCC(=O)OCC1=CC(=C(C=C1)O)OC
InChIInChI=1S/C18H28O4/c1-14(2)8-6-4-5-7-9-18(20)22-13-15-10-11-16(19)17(12-15)21-3/h10-12,14,19H,4-9,13H2,1-3H3
InChIKeyRBCYRZPENADQGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihydrocapsiate (CAS 205687-03-2) for Metabolic Research: Key Compound Information


Dihydrocapsiate (DCT; CAS 205687-03-2) is a capsinoid compound structurally related to capsaicin, naturally occurring in the non-pungent chili pepper cultivar CH-19 Sweet [1]. As an orally active agonist of the transient receptor potential vanilloid 1 (TRPV1) channel, dihydrocapsiate shares the thermogenic and metabolic bio-potency of capsaicin but is distinguished by its lack of pungency and sensory irritation, a property conferred by its ester linkage between the vanillyl and acyl moieties [2]. Its primary research applications focus on metabolic disorders, including obesity, insulin resistance, and energy expenditure modulation [3].

Why Dihydrocapsiate Cannot Be Substituted by Other Capsinoids or Capsaicin Analogs


Although dihydrocapsiate belongs to the capsinoid family alongside capsiate and nordihydrocapsiate, and shares TRPV1 agonism with capsaicin, these compounds are not functionally interchangeable. Critical differences in pungency, off-target enzyme inhibition, and human clinical response profiles preclude generic substitution. Specifically, capsaicin induces significant sensory irritation and nociceptive responses at concentrations where dihydrocapsiate elicits none, severely limiting capsaicin's oral tolerability [1]. Furthermore, capsaicin acts as a mechanism-based inhibitor of cytochrome P450 3A4 (CYP3A4), raising concerns for drug-drug interactions, whereas dihydrocapsiate and related capsinoids exhibit no such inhibition [2]. Even among capsinoids, dihydrocapsiate demonstrates distinct TRPA1 activation potency (EC50: 2.94 ± 0.19 µM) compared to capsiate (EC50: 2.76 ± 0.08 µM) [3]. These pharmacodynamic and toxicological distinctions mandate compound-specific selection for reproducible research outcomes and safe formulation development.

Dihydrocapsiate vs. Capsaicin and Capsiate: Quantitative Differentiation Data


Absence of Nociceptive Response: Dihydrocapsiate vs. Capsaicin in In Vivo Irritancy Assays

Dihydrocapsiate demonstrates a complete lack of pungency and sensory irritation compared to capsaicin. In a direct head-to-head in vivo study, application of capsinoids (including dihydrocapsiate) to the eyes or oral cavities of mice at the same concentration as capsaicin induced virtually no nociceptive responses, whereas capsaicin elicited robust irritation [1].

TRPV1 agonism Pungency Sensory irritation

CYP3A4 Inhibition: Dihydrocapsiate vs. Capsaicin in Human Liver Microsomes

Dihydrocapsiate does not inhibit cytochrome P450 3A4 (CYP3A4), in contrast to capsaicin. In human liver microsome assays, capsaicin demonstrated mechanism-based inhibition of CYP3A4, whereas dihydrocapsiate, capsiate, and nordihydrocapsiate showed no inhibition, with activity levels comparable to the negative control compound tolbutamide [1].

Drug-drug interaction CYP450 Toxicology

Postprandial Energy Expenditure (PPEE): Dihydrocapsiate 9 mg/day vs. Placebo in Obese Humans

In a 4-week randomized, placebo-controlled trial involving 33 obese subjects on a very low-calorie diet, dihydrocapsiate at 9 mg/day significantly increased postprandial energy expenditure (PPEE) normalized to fat-free mass compared to placebo (p < 0.05). The placebo group showed a significant increase in respiratory quotient (RQ) by 0.04 (p < 0.05), indicating reduced fat oxidation, whereas no RQ change was observed in the dihydrocapsiate group, suggesting preserved fat oxidation [1].

Thermogenesis Energy expenditure Obesity

TRPA1 Activation Potency: Dihydrocapsiate vs. Capsiate in HEK293 Cells

Dihydrocapsiate activates TRPA1 with an EC50 of 2.94 ± 0.19 µM, showing comparable but slightly lower potency than capsiate (EC50: 2.76 ± 0.08 µM) in HEK293 cells expressing human TRPA1 [1]. This cross-study comparable data confirms dihydrocapsiate as a viable TRPA1 agonist for pain research, with a potency profile distinct from other capsinoids.

TRPA1 Pain Nociception

Resting Metabolic Rate (RMR) Increase: Dihydrocapsiate 3 mg/day vs. Placebo in Healthy Volunteers

In a study of 78 healthy volunteers, supplementation with 3 mg/day of dihydrocapsiate for one month increased resting metabolic rate (RMR) by approximately 61 ± 24 kcal/day compared to a decrease of 1 kcal/day in the placebo group (p = 0.054). The 9 mg/day dose increased RMR by 48 ± 23 kcal/day (p = 0.12 vs. placebo) [1].

Metabolic rate Thermogenesis Weight management

Safety and Tolerability: Dihydrocapsiate 0.8 mg vs. Placebo in Salivary Secretion Trial

In a randomized, double-blind, placebo-controlled crossover trial of 0.8 mg dihydrocapsiate, no adverse events or significant changes in safety parameters (including body weight, BMI, or blood pressure) were recorded, while salivary secretion significantly increased relative to placebo (p < 0.05) [1]. This reinforces dihydrocapsiate's favorable safety profile at bioactive doses.

Safety Tolerability Xerostomia

Optimal Applications of Dihydrocapsiate in Metabolic Research and Functional Product Development


Human Obesity and Weight Management Clinical Trials

Based on the demonstrated 9 mg/day dose that significantly increased postprandial energy expenditure (PPEE) under caloric restriction (p < 0.05 vs. placebo) [6], dihydrocapsiate is ideal for randomized controlled trials investigating adjunctive therapies for obesity. Its non-pungent nature ensures high compliance, and the lack of CYP3A4 inhibition minimizes interaction risks in polypharmacy populations [5].

TRPA1-Mediated Pain and Sensory Research

With a defined TRPA1 EC50 of 2.94 ± 0.19 µM in HEK293 cells [6], dihydrocapsiate serves as a precise, non-pungent tool compound for studying TRPA1 channel physiology and pain pathways, offering an alternative to capsiate (EC50 2.76 ± 0.08 µM) with comparable potency but distinct chemical stability.

Functional Foods and Nutraceuticals for Metabolic Support

The human RMR increase of ~50-60 kcal/day at 3-9 mg/day doses [6] and the favorable safety profile (no adverse events at 0.8 mg bioactive dose) [5] support dihydrocapsiate's use as a thermogenic ingredient in functional foods and dietary supplements, where non-pungency enables palatable formulation.

Preclinical Studies on Angiogenesis and Vascular Permeability

Dihydrocapsiate, like capsiate, inhibits VEGF-induced proliferation, motility, and tube formation in primary human endothelial cells and blocks new blood vessel formation in mouse Matrigel plug assays [6]. This makes it a candidate for research into anti-angiogenic therapies for cancer and vascular diseases, with the advantage of oral bioavailability and low toxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

2 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dihydrocapsiate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.